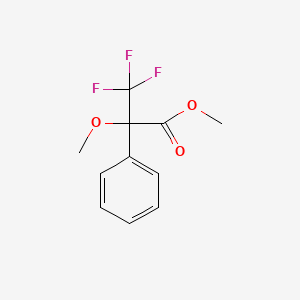
Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester is a chemical compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a benzene ring, making it a valuable molecule in synthetic chemistry and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester typically involves the esterification of Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves refluxing the reactants in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to yield the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester has numerous applications in scientific research:
Chemistry: Used as a chiral derivatizing agent in Mosher ester analysis to determine the absolute configuration of chiral centers in molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile molecule in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-
- Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, ethyl ester
- Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, propyl ester
Uniqueness
Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to its analogs. The methyl ester group provides a balance between reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
IUPAC Name |
methyl 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-16-9(15)10(17-2,11(12,13)14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACWXDYKJJHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














